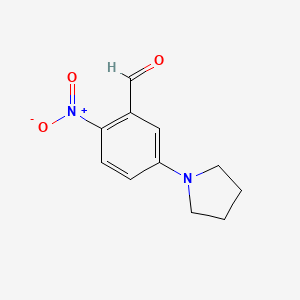

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

Description

Significance and Emerging Research Trajectories of Nitro-Substituted Benzaldehydes

Nitro-substituted benzaldehydes are a class of compounds that serve as highly versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the aldehyde functional group, making these compounds valuable precursors for a variety of more complex molecules.

Recent research has highlighted their utility in advanced organic reactions. For instance, nitrobenzaldehydes are employed in 1,3-dipolar cycloaddition reactions for the generation of azomethine ylides, which are powerful intermediates for constructing nitrogen-containing heterocyclic scaffolds. Furthermore, these compounds are key starting materials in multi-component reactions, allowing for the efficient, one-pot synthesis of structurally diverse and complex molecules.

Beyond their role as synthetic intermediates, derivatives of nitrobenzaldehydes are actively investigated for their pharmacological potential. The nitroaromatic moiety is a known pharmacophore in various therapeutic agents, and its inclusion can impart specific biological activities. Research into safer and more efficient synthetic routes to nitrobenzaldehydes, such as o-nitrobenzaldehyde, underscores their industrial and academic importance. nih.gov The electronic properties imparted by the nitro group can also be harnessed to modulate the characteristics of larger molecules, as seen in studies of N-acylhydrazones, where the nitro-substituent influences intramolecular hydrogen bonding and acidity. chemrxiv.org

Academic Context of Pyrrolidine-Containing Aromatic Compounds

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a wide array of natural products and FDA-approved drugs speaks to its significance. nih.gov Aromatic compounds containing a pyrrolidine moiety are of particular interest due to the unique structural and physicochemical properties the ring confers.

The ongoing importance of this scaffold is demonstrated by the continuous development of new synthetic methods to create substituted chiral pyrrolidines. researchgate.net These derivatives are not only sought after for their potential biological activities—spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications—but also for their use as organocatalysts in asymmetric synthesis. nih.govresearchgate.net

Overview of Current Research Trends on 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

While specific studies focusing exclusively on 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde are scarce, its molecular architecture allows for the projection of several promising research directions based on the known chemistry of its components.

A primary area of interest is its use as a synthetic building block . The molecule is primed for reactions involving the aldehyde group, such as condensations (e.g., Knoevenagel, Wittig) and reductive aminations, to build more elaborate structures. A plausible synthetic route to the title compound involves the nucleophilic aromatic substitution of a precursor like 2-fluoro-5-nitrobenzaldehyde (B1301997) with pyrrolidine. The reaction of 2-fluoro-5-nitrobenzaldehyde with other nucleophiles like amidines to form quinazolines and isoquinolines has been documented, highlighting the reactivity of this precursor. google.com

A second significant research trajectory lies in medicinal chemistry . The compound itself could be screened for biological activity, or it could serve as a scaffold for creating a library of derivatives. The combination of the pharmacologically validated pyrrolidine ring with a nitroaromatic system, a feature present in some antitumor agents, presents an opportunity for discovering novel therapeutic candidates. nih.gov

Finally, the compound's structure is characteristic of a "push-pull" chromophore . The electron-donating pyrrolidine group ("push") and the electron-withdrawing nitro group ("pull") are connected by a π-conjugated system (the benzene (B151609) ring). researchgate.net Such systems are known for their interesting optical properties, including solvatochromism, where the color of the compound changes depending on the polarity of the solvent. nih.gov This makes 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and its derivatives potential candidates for applications in materials science as fluorescent sensors, dyes, or components in non-linear optical materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-7-10(12-5-1-2-6-12)3-4-11(9)13(15)16/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTIGMLMWOERDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Nitro 5 Pyrrolidin 1 Yl Benzaldehyde

Direct Synthesis Approaches

Direct synthesis approaches refer to the introduction of key functional groups onto a benzaldehyde (B42025) or a pyrrolidinyl benzene (B151609) core in a single or few steps.

Nitration Strategies for Benzaldehyde Derivatives

The direct nitration of benzaldehyde typically yields 3-nitrobenzaldehyde (B41214) as the major product due to the meta-directing effect of the aldehyde group. aidic.it Achieving a significant yield of 2-nitrobenzaldehyde (B1664092) through this classical method is challenging and often results in a mixture of isomers. aidic.it If one were to attempt the nitration of 5-(pyrrolidin-1-yl)benzaldehyde, the reaction would be complex. The pyrrolidinyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This conflicting directing effect would likely lead to a mixture of products and poor regioselectivity for the desired 2-nitro isomer, making this an inefficient synthetic route.

Pyrrolidine (B122466) Introduction via Nucleophilic Aromatic Substitution

A more controlled and widely used approach for synthesizing compounds with this substitution pattern is through nucleophilic aromatic substitution (SNAr). This method involves reacting a nucleophile, in this case, pyrrolidine, with an aromatic ring that is activated by an electron-withdrawing group and contains a suitable leaving group. nih.govresearchgate.net The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is ideally suited for this strategy. The reaction typically starts with a 5-halo-2-nitrobenzaldehyde, where the halogen (e.g., fluorine or chlorine) serves as the leaving group. The potent electron-withdrawing nitro group at the ortho position activates the carbon atom at the 5-position (para to the nitro group) for nucleophilic attack by pyrrolidine. beilstein-journals.orgnih.gov

Utilization of Precursors and Intermediate Roles in Multi-Step Syntheses

Multi-step syntheses allow for the precise construction of the target molecule by using carefully chosen precursors and intermediates.

Synthesis from Nitrobenzaldehyde Derivatives

The most common and efficient synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde utilizes 5-substituted-2-nitrobenzaldehyde precursors. The reaction is a classic example of nucleophilic aromatic substitution.

5-Fluoro-2-nitrobenzaldehyde (B184836) is a highly effective precursor. The high electronegativity of the fluorine atom makes the C-F bond polarized and activates the attached carbon for nucleophilic attack. Fluoride is also an excellent leaving group in SNAr reactions. The reaction with pyrrolidine, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base such as potassium carbonate (K₂CO₃), proceeds smoothly to give the desired product in high yield.

5-Chloro-2-nitrobenzaldehyde can also be used as a precursor. However, the carbon-chlorine bond is less polarized and chlorine is a less effective leaving group than fluorine in this context. Consequently, the reaction with pyrrolidine often requires more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

| Precursor | Typical Reagents | Solvent | Relative Reactivity |

|---|---|---|---|

| 5-Fluoro-2-nitrobenzaldehyde | Pyrrolidine, K₂CO₃ | DMF, DMSO | High |

| 5-Chloro-2-nitrobenzaldehyde | Pyrrolidine, K₂CO₃ | DMSO | Moderate |

Role as a Key Synthetic Intermediate

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate. Its three distinct functional groups—aldehyde, nitro, and pyrrolidine—offer multiple sites for further chemical modification.

The aldehyde group is a gateway for numerous transformations. It can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or engaged in carbon-carbon bond-forming reactions like the Wittig reaction, aldol (B89426) condensation, or Grignard reactions. It can also undergo reductive amination to form substituted benzylamines.

The nitro group is a crucial functional handle. Its most common transformation is reduction to an amino group (-NH₂). This is a key step in many synthetic pathways, as the resulting aniline (B41778) derivative can be readily acylated, alkylated, sulfonated, or diazotized for further functionalization, including the construction of heterocyclic rings.

The pyrrolidinyl group enhances the molecule's nucleophilicity and solubility in organic solvents and can influence the biological activity of the final compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 5 Pyrrolidin 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, including nucleophilic additions and condensation reactions.

The carbonyl carbon of the aldehyde group in 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is electrophilic and thus susceptible to attack by nucleophiles. In a nucleophilic addition reaction, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The reactivity of the aldehyde towards nucleophilic attack is enhanced by the electron-withdrawing nitro group, which increases the partial positive charge on the carbonyl carbon. doubtnut.comdoubtnut.com Conversely, the electron-donating pyrrolidinyl group can slightly diminish this effect through resonance. Aromatic aldehydes, in general, are less reactive than aliphatic aldehydes in nucleophilic additions due to the electron-donating resonance effect of the benzene (B151609) ring. libretexts.orglibretexts.org

Table 1: Factors Influencing Nucleophilic Addition to 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

| Feature | Effect on Reactivity | Rationale |

| Aldehyde Group | Primary site for nucleophilic attack | The carbonyl carbon is electrophilic. |

| Nitro Group | Enhances reactivity | Electron-withdrawing nature increases the electrophilicity of the carbonyl carbon. doubtnut.comdoubtnut.com |

| Pyrrolidinyl Group | Slightly diminishes reactivity | Electron-donating nature can decrease the electrophilicity of the carbonyl carbon. |

| Aromatic Ring | Decreases reactivity compared to aliphatic aldehydes | Resonance effect donates electron density to the carbonyl group. libretexts.orglibretexts.org |

Condensation reactions of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde with primary amines lead to the formation of imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. nih.gov

Similarly, the reaction with hydroxylamine (B1172632) yields an oxime. wikipedia.orgorientjchem.orgontosight.ai The formation of oximes is a well-established reaction for aldehydes and ketones. acs.org

Table 2: Examples of Condensation Reactions

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O |

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.nettue.nl 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde can undergo Knoevenagel condensation with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form a new carbon-carbon double bond. researchgate.netorganic-chemistry.org The reaction is driven by the acidity of the active methylene compound and the electrophilicity of the aldehyde. The use of a base, such as piperidine (B6355638) or pyrrolidine (B122466), facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. researchgate.net Subsequent dehydration leads to the final product.

Transformations of the Nitro Functional Group

The nitro group is a key functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group in 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde to an amino group would yield 2-amino-5-(pyrrolidin-1-yl)benzaldehyde. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid), and transfer hydrogenation. The choice of reducing agent can be critical to avoid the reduction of the aldehyde group. Chemoselective reduction of the nitro group in the presence of an aldehyde can sometimes be challenging. However, certain reagents and conditions are known to favor the reduction of the nitro group while leaving the aldehyde intact.

Involvement in Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming process that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. In this reaction, 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde serves as the electrophilic aldehyde component. The reactivity of its carbonyl group is modulated by the electronic properties of the substituents on the aromatic ring.

The general mechanism begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final β-nitro alcohol product. A variety of catalytic systems, including organic bases, inorganic bases, and chiral metal complexes, can be employed to facilitate this transformation and control stereoselectivity.

Table 1: Typical Conditions for Henry Reactions with Substituted Benzaldehydes

| Aldehyde Substrate | Nitroalkane | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Nitromethane | Zinc Triflate, DIPEA, N-Methylephedrine | Toluene | -20 | 90 | |

| 4-Nitrobenzaldehyde (B150856) | Nitromethane | (S)-Cu2/Ag₂O | Dichloroethane | 70 | 81 (nitroalkene) | |

| 2-Nitrobenzaldehyde (B1664092) | Nitromethane | (S)-Cu2/Ag₂O | Dichloroethane | 70 | 76 (nitroalkene) | |

| Benzaldehyde | Nitroethane | [Cu(Tpms)₂] | Water/Methanol | 100 | 85 | |

| 4-Chlorobenzaldehyde | Nitromethane | Calcined Hydrotalcite | None (Microwave) | 50 | High |

This table presents illustrative data for analogous compounds to provide context for potential reaction conditions.

Electrophilic Aromatic Substitution on the Benzaldehyde Core

The benzaldehyde core of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is subject to electrophilic aromatic substitution (EAS), a class of reactions where an atom on the aromatic ring, typically hydrogen, is replaced by an electrophile. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the aldehyde, the nitro group, and the pyrrolidine ring.

The directing influences of these groups are well-established:

Pyrrolidine group (-NR₂): As a dialkylamino group, it is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance.

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director because of its potent electron-withdrawing nature.

Aldehyde group (-CHO): This is a moderately deactivating group and a meta-director.

In a competition between these groups, the strongly activating ortho, para-directing pyrrolidine group governs the position of subsequent electrophilic attack. The positions ortho to the pyrrolidine are C4 and C6, while the para position (C2) is already occupied by the nitro group. Of the two available ortho positions, C6 is significantly more sterically hindered due to its proximity to both the C1-aldehyde and the C2-nitro group. Therefore, electrophilic substitution is strongly predicted to occur at the C4 position, which is less sterically encumbered. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the 4-substituted product predominantly.

Table 2: Directing Effects of Substituents on the Benzaldehyde Core

| Substituent | Position | Type | Directing Effect |

| -CHO (Aldehyde) | C1 | Deactivating | meta |

| -NO₂ (Nitro) | C2 | Strongly Deactivating | meta |

| -N(CH₂)₄ (Pyrrolidine) | C5 | Strongly Activating | ortho, para |

Reactivity Profiling of the Pyrrolidine Ring

The pyrrolidine moiety in 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a saturated five-membered N-heterocycle, functioning chemically as a secondary amine derivative. However, its reactivity is distinct from that of simple aliphatic or acyclic secondary amines. The nitrogen atom's lone pair of electrons is delocalized into the electron-deficient aromatic ring through resonance, a contribution that is responsible for its strong activating, ortho, para-directing effect in EAS reactions.

This delocalization significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and basicity compared to an amine where the lone pair is localized. Consequently, reactions that typically occur at the nitrogen center of a secondary amine, such as N-alkylation or N-acylation with alkyl halides or acyl chlorides, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures) to proceed efficiently. The saturated carbon framework of the pyrrolidine ring itself is generally stable and unreactive under common synthetic conditions, with reactions primarily occurring at the nitrogen heteroatom.

Exploration of Cascade and Tandem Reactions

The multifunctional nature of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde makes it an attractive substrate for cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a multicomponent reaction that forms a β-nitroamine through the addition of a nitroalkane to an imine or iminium ion. 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde can readily serve as the aldehyde component in this transformation.

The reaction pathway involves two key steps:

Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine in the presence of an acid catalyst to form an electrophilic iminium ion in situ.

Nucleophilic Attack: A nitroalkane, deprotonated by a base to form a nitronate anion, acts as the carbon nucleophile, attacking the iminium ion to form the C-C bond and yield the final β-nitroamine product.

The electronic nature of the aldehyde can influence both steps. The electron-withdrawing nitro group facilitates the initial nucleophilic attack by the amine on the carbonyl, while the electron-donating pyrrolidine group has the opposite effect. This pathway provides a direct route to highly functionalized β-nitroamine structures, which are valuable synthetic intermediates.

Table 3: Potential Components for a Nitro-Mannich Reaction with 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

| Component Type | Example Reactants |

| Aldehyde | 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde |

| Amine | Aniline (B41778), Benzylamine, Morpholine, Piperidine |

| Nitroalkane | Nitromethane, Nitroethane, 1-Nitropropane, Phenylnitromethane |

Beyond the nitro-Mannich reaction, 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a suitable candidate for a range of other multi-component reactions (MCRs). MCRs are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, offering high atom and step economy.

Given its aldehyde functionality, the compound could participate in several well-known MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.

Petasis Reaction: A three-component reaction involving an aldehyde, an amine, and a vinyl- or aryl-boronic acid to generate allylic or benzylic amines.

The use of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde in these MCRs would lead to the rapid synthesis of highly complex and diverse molecular scaffolds, embedding its unique substitution pattern into larger structures.

Table 4: Potential Multi-Component Reactions (MCRs) Involving 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

| MCR Type | Required Co-Reactants | Typical Product |

| Ugi (4-component) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini (3-component) | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Petasis (3-component) | Amine, Vinyl- or Aryl-boronic Acid | Substituted Amine |

| Kabachnik–Fields | Amine, Dialkyl Phosphite | α-Aminophosphonate |

Structural Elucidation and Crystallographic Analysis of 2 Nitro 5 Pyrrolidin 1 Yl Benzaldehyde

Single Crystal X-ray Diffraction Studies

The structure of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde was determined through single-crystal X-ray diffraction analysis, providing a foundational understanding of its crystallographic properties. researchgate.net

The crystallographic investigation of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde revealed that it crystallizes in the monoclinic system. researchgate.net The specific space group was identified as P21/n. researchgate.net This determination indicates a center of symmetry within the crystal lattice. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were precisely measured at a temperature of 298 K. researchgate.net These parameters are essential for the complete description of the crystal structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.1726(2) |

| b (Å) | 7.1419(2) |

| c (Å) | 18.4875(6) |

| β (°) | 100.376(1) |

| Volume (ų) | 1061.43(4) |

| Z (molecules/unit cell) | 4 |

Table 1: Crystallographic Data and Unit Cell Parameters for 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde. researchgate.net

The analysis of the crystal structure provides a detailed picture of the molecule's conformation. The benzaldehyde (B42025) moiety, consisting of the benzene (B151609) ring and the aldehyde group, is essentially planar. The nitro group and the pyrrolidine (B122466) ring are attached to this core. The five-membered pyrrolidine ring is not planar and typically adopts a conformation such as an envelope or twisted shape to minimize steric strain. In a related structure, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, the six-membered piperidine (B6355638) ring was found to adopt a chair conformation. nih.gov The relative orientation of the substituent groups (nitro, pyrrolidine, and aldehyde) with respect to the benzene ring is a key stereochemical feature determined by the diffraction study.

The arrangement of molecules in the crystal, known as crystal packing, is stabilized by a network of intermolecular interactions. While the specific packing motifs for 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde are determined by its unique structure, analysis of related nitroaromatic compounds reveals common interaction patterns that are likely to be significant. researchgate.net

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C—H⋯O and C—H⋯N hydrogen bonds play a crucial role in the crystal packing of many organic molecules. researchgate.net For nitro-substituted benzaldehydes, the oxygen atoms of the nitro and aldehyde groups are effective hydrogen bond acceptors. It is therefore probable that C—H bonds from the aromatic ring and the pyrrolidine ring engage in C—H⋯O interactions, linking adjacent molecules into a stable three-dimensional framework. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Correlation Between Experimental Crystallographic Data and Theoretical Predictions

In modern structural chemistry, it is common practice to correlate experimental data from X-ray diffraction with theoretical calculations, often using methods like Density Functional Theory (DFT). researchgate.netacs.org Such studies can predict the molecular geometry, vibrational frequencies, and electronic properties of a compound. researchgate.netacs.org For instance, a combined experimental and theoretical study on o-Nitrobenzaldehyde helped to assign its UV/vis absorption spectrum. acs.org

These theoretical models can calculate the most stable conformation of a molecule and predict the crystal packing by minimizing the lattice energy. Comparing these theoretical predictions with the precise experimental data obtained from single-crystal X-ray diffraction allows for a deeper understanding of the intermolecular forces at play. While such comparative studies have been performed for related molecules like ortho-, meta-, and para-nitrobenzaldehyde, a specific study directly correlating the experimental X-ray data of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde with theoretical predictions was not identified in the surveyed literature. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Nitro 5 Pyrrolidin 1 Yl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantitative Analysis of Global and Local Chemical Reactivity Descriptors

Electrophilicity Index

The electrophilicity index (ω) is a key conceptual Density Functional Theory (DFT) descriptor that quantifies the ability of a chemical species to accept electrons. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. This global reactivity descriptor is crucial for predicting the electrophilic nature of a molecule in chemical reactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. This approach can provide a detailed, step-by-step understanding of how a molecule participates in a chemical transformation.

Currently, specific computational studies focused on the mechanistic pathway elucidation for reactions involving 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde have not been reported in the available literature. Research on other substituted pyrrolidines and benzaldehydes has shown the utility of DFT calculations in exploring reaction mechanisms, such as tautomerism and reaction kinetics. beilstein-journals.orgnih.gov For instance, mechanistic kinetic models have been developed for enzymes like benzaldehyde (B42025) lyase that act on various benzaldehyde derivatives, demonstrating how computational analysis can unravel complex biochemical processes. nist.gov A similar computational investigation of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde would be valuable for predicting its behavior in synthetic reactions and biological systems.

Intermolecular Interaction Analysis via Hirshfeld Surface Calculations

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a graphical representation of molecules as surfaces, colored according to various properties that highlight regions of close intermolecular contact. This analysis is instrumental in understanding crystal packing and the nature of non-covalent interactions. nih.gov

The crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde (alternatively named 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde) has been determined by single-crystal X-ray diffraction. researchgate.netdoaj.org The compound crystallizes in a monoclinic system, providing the precise atomic coordinates necessary for theoretical calculations.

Table 1: Crystallographic Data for 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1726(2) |

| b (Å) | 7.1419(2) |

| c (Å) | 18.4875(6) |

| β (°) | 100.376(1) |

| Volume (ų) | 1061.43(4) |

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship studies, often employing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, aim to correlate the chemical structure of a compound with its reactivity or physical properties. These models use molecular descriptors to predict the behavior of new or untested compounds, thereby accelerating materials and drug discovery.

Advanced Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Construction

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a highly functionalized aromatic compound that serves as a valuable starting material for multi-step organic synthesis. Its versatility stems from the distinct reactivity of its three primary functional groups: the benzaldehyde (B42025), the ortho-positioned nitro group, and the para-positioned pyrrolidine (B122466) ring.

The Aldehyde Group: This group is a cornerstone for carbon-carbon and carbon-nitrogen bond formation. It readily participates in a wide array of classical organic reactions, including Wittig olefination, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and reductive amination. Furthermore, it can be converted into an imine, which is a key electrophilic intermediate in reactions such as the nitro-Mannich reaction. wikipedia.orgfrontiersin.org

The Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring and influences the reactivity of the adjacent aldehyde. More importantly, the nitro group is a synthetic chameleon; it can be readily reduced to an amino group, which is a critical step in the synthesis of nitrogen-containing heterocycles like quinolines. nih.gov This transformation unlocks a pathway to fused aromatic systems. The nitro group itself can also act as a potent nucleophile acceptor in its nitronate form or participate in radical reactions.

The Pyrrolidine Moiety: As a secondary amine integrated into a five-membered ring, the pyrrolidine substituent acts as a strong electron-donating group, modulating the electronic properties of the aromatic system. This moiety can influence the regioselectivity of further aromatic substitutions. Moreover, the pyrrolidine scaffold is a privileged structure in organocatalysis, and its presence suggests that derivatives of the title compound could be explored for catalytic applications. beilstein-journals.orgnih.govrsc.org

The combination of these functionalities in a single molecule allows for sequential and orthogonal chemical modifications, enabling the efficient construction of complex target molecules, including pharmacologically relevant scaffolds and novel materials.

Precursor Chemistry for Heterocyclic Scaffold Synthesis

The specific arrangement of functional groups in 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde makes it an ideal precursor for the synthesis of various heterocyclic systems.

Construction of Quinoline (B57606) Derivatives

The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, can be efficiently achieved using 2-nitrobenzaldehydes via the Friedländer annulation. globethesis.com This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene ketone. nih.govresearchgate.net

A significant advantage of using 2-nitrobenzaldehydes is that the required 2-amino functionality can be generated in situ. The reaction proceeds via a domino nitro reduction-cyclization sequence. nih.gov In this process, a reducing agent, such as iron powder in acetic acid, first reduces the nitro group of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde to the corresponding amine. This transient 2-amino-5-(pyrrolidin-1-yl)benzaldehyde immediately reacts with the ketone present in the mixture. The subsequent intermolecular condensation and cyclization yield the substituted quinoline derivative. nih.gov This one-pot approach is highly efficient and avoids the isolation of potentially unstable aminoaldehyde intermediates.

The versatility of this method allows for the synthesis of a wide range of 6-(pyrrolidin-1-yl)quinoline derivatives by varying the ketone component.

| Ketone Reactant (R-CO-CH₃) | Resulting Quinoline Product |

|---|---|

| Acetone (R = CH₃) | 2-Methyl-6-(pyrrolidin-1-yl)quinoline |

| Acetophenone (R = Ph) | 2-Phenyl-6-(pyrrolidin-1-yl)quinoline |

| Ethyl pyruvate (B1213749) (R = COOEt) | Ethyl 2-methyl-6-(pyrrolidin-1-yl)quinoline-3-carboxylate |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridin-7-yl(pyrrolidin-1-yl)amine |

Stereoselective Synthesis of Pyrrolidinone Frameworks

The pyrrolidin-2-one (γ-lactam) scaffold is a prevalent feature in numerous biologically active compounds. researchgate.net The stereoselective synthesis of highly substituted pyrrolidinones can be accomplished through cascade reactions that create multiple stereocenters with high control. One such powerful strategy is the nitro-Mannich/lactamization cascade. beilstein-journals.org

While direct examples involving 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde are not prevalent, its structure is amenable to such transformations. A plausible synthetic pathway would involve the initial condensation of the aldehyde with a primary amine (e.g., allylamine) to form an imine. This in-situ-generated imine can then react with a suitable Michael donor, such as a derivative of methyl 3-nitropropanoate, in a three-component cascade. beilstein-journals.org The sequence would proceed through a stereoselective nitro-Mannich reaction followed by an intramolecular lactamization. This cascade efficiently constructs the densely functionalized pyrrolidin-2-one ring in a single pot, with the stereochemistry of the newly formed centers being tightly controlled. beilstein-journals.org

Strategies for Stereoselective and Asymmetric Transformations

The aldehyde functionality of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a key handle for engaging in stereoselective and asymmetric reactions to create chiral molecules.

Diastereoselective Synthesis through Nitro-Mannich Reactions

The nitro-Mannich (or aza-Henry) reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. wikipedia.org This reaction is of great synthetic value as it generates a β-nitroamine product, which contains vicinal carbon-nitrogen bonds and up to two new stereocenters. frontiersin.org The products can be further transformed into valuable 1,2-diamines or β-amino carbonyl compounds. wikipedia.org

The aldehyde group of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde can be readily converted to an N-substituted imine by condensation with a primary amine. This imine can then serve as the electrophile in a nitro-Mannich reaction. The diastereoselectivity of the reaction (i.e., the preference for the syn or anti product) can be controlled by the choice of catalyst, solvent, and the steric and electronic properties of the imine and nitroalkane. wikipedia.orgnih.gov Both metal-based catalysts and organocatalysts have been developed to achieve high levels of diastereocontrol in this transformation. frontiersin.org

| Amine (R¹-NH₂) | Nitroalkane (R²-CH₂NO₂) | Potential β-Nitroamine Product | Typical Diastereoselectivity |

|---|---|---|---|

| Benzylamine | Nitromethane | N-Benzyl-1-(2-nitro-5-(pyrrolidin-1-yl)phenyl)-2-nitroethanamine | Dependent on catalyst (syn or anti) |

| p-Methoxyaniline | Nitroethane | 1-(4-Methoxyphenyl)-N-(1-(2-nitro-5-(pyrrolidin-1-yl)phenyl)-2-nitropropyl)amine | Often anti-rich without catalyst |

| Allylamine | Nitropropane | N-Allyl-1-(2-nitro-5-(pyrrolidin-1-yl)phenyl)-2-nitrobutanamine | Dependent on catalyst |

Enantioselective Approaches (e.g., Organocatalysis)

Asymmetric organocatalysis has become a pillar of modern organic synthesis, with chiral secondary amines, particularly those based on the pyrrolidine scaffold, playing a central role. beilstein-journals.orgrsc.org Catalysts like diarylprolinol silyl (B83357) ethers activate substrates through the formation of transient chiral iminium ions or enamines, enabling highly enantioselective transformations. rsc.org

While 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is itself achiral, it can be envisioned as a precursor for the synthesis of novel chiral organocatalysts. For instance, asymmetric reduction of the aldehyde or its conversion to a chiral derivative could install a stereocenter. More directly, if a chiral version of the pyrrolidine ring is used in its initial synthesis, the resulting molecule could be elaborated into a catalyst.

Such a catalyst, possessing both the established pyrrolidine framework for enamine/iminium activation and the unique electronic features of the substituted aromatic ring, could be employed in a variety of asymmetric reactions. unibo.it A prime example is the Michael addition of aldehydes or ketones to nitroolefins. In this reaction, the chiral pyrrolidine catalyst would react with the aldehyde to form a nucleophilic enamine intermediate. This enamine would then add to the nitroolefin in a highly face-selective manner, dictated by the steric environment of the catalyst, to yield a chiral γ-nitro carbonyl compound with high enantiomeric excess (ee). rsc.orgresearchgate.net The development of such catalysts derived from 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde represents an intriguing avenue for expanding the toolkit of asymmetric organocatalysis.

Involvement in Organocatalytic Reaction Systems

While direct evidence of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde acting as a substrate in the following reactions is not extensively documented in readily available literature, its core pyrrolidine structure is a cornerstone of a major class of organocatalysts that facilitate these transformations. The pyrrolidine moiety has proven to be a privileged motif in aminocatalysis. beilstein-journals.org Organocatalysis has emerged as the third pillar of enantioselective catalysis, offering an alternative to metal-based and biocatalytic systems. beilstein-journals.org

The pyrrolidine framework, a key feature of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde, is fundamental to a class of powerful organocatalysts used in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. rsc.org This reaction is a critical carbon-carbon bond-forming transformation in organic synthesis. nih.gov

The catalytic cycle typically proceeds via an enamine intermediate. nih.gov The secondary amine of the pyrrolidine catalyst first condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. mdpi.com This enamine then undergoes a conjugate addition to the electron-deficient nitroolefin. Subsequent hydrolysis of the resulting iminium intermediate releases the Michael adduct and regenerates the chiral amine catalyst. nih.gov The stereochemical outcome of the reaction is controlled by the specific structure of the pyrrolidine catalyst, which dictates the facial selectivity of the enamine's attack on the nitroolefin. nih.gov Research has shown that catalysts incorporating the pyrrolidine motif can achieve high yields and excellent stereoselectivity. rsc.org For instance, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency, leading to almost quantitative yields and high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee) in the Michael addition of ketones to nitroolefins. rsc.org

| Catalyst Type | Donor Substrate | Acceptor Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Pyrrolidine-based (OC4) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 87 | 92:8 | 85 |

| Pyrrolidine-based | Butyraldehyde | trans-β-Nitrostyrene | Good | 79:21 - 95:5 | 75 - 84 |

| Bifunctional Pyrrolidine | Aldehydes | Nitroolefins | Quantitative | up to 98:2 | up to 97 |

| Bifunctional Pyrrolidine | Ketones | Nitroolefins | Quantitative | up to 98:2 | up to 99 |

This table presents representative research findings for Michael additions facilitated by various pyrrolidine-based organocatalysts, illustrating the effectiveness of this structural motif. Data sourced from beilstein-journals.orgrsc.org.

The pyrrolidine moiety is also a key component in organocatalysts designed for asymmetric aldol reactions, one of the most fundamental C-C bond-forming reactions in synthetic chemistry. nih.govtandfonline.com Similar to the Michael addition, the catalytic mechanism involves the formation of an enamine intermediate from the pyrrolidine catalyst and a ketone donor. This enamine then adds to an aldehyde acceptor. nih.gov The reaction is often highly regioselective, with the attack occurring from the unsubstituted carbon of an unsymmetrical ketone, a preference attributed to kinetic control.

L-prolinamide derivatives, which contain the pyrrolidine ring, have been successfully used as catalysts. nih.gov For example, in the reaction between 4-nitrobenzaldehyde (B150856) and acetone, certain prolinamide catalysts have yielded the aldol product with high enantioselectivities (up to 93% ee for aromatic aldehydes). nih.gov The efficiency and stereoselectivity of these catalysts are often enhanced by the presence of other functional groups, such as amides or hydroxyls, which can participate in hydrogen bonding with the aldehyde substrate in the transition state, thereby lowering the activation energy and increasing stereocontrol. nih.gov

| Catalyst Type | Ketone Substrate | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Prolinamide (2a) | Acetone | 4-Nitrobenzaldehyde | 80 | 30 |

| L-Prolinamide (3h) | Acetone | Aromatic Aldehydes | - | up to 93 |

| L-Prolinamide (3h) | Acetone | Aliphatic Aldehydes | - | up to >99 |

| Pyrrolidine-oxadiazolone | Various Ketones | Aromatic Aldehydes | High | >99.9 |

This table summarizes research findings for aldol reactions catalyzed by organocatalysts containing the pyrrolidine structural unit. Data sourced from tandfonline.comnih.gov.

The remarkable success of pyrrolidine-based organocatalysts has led to extensive research into their structural modification to optimize efficiency and selectivity. unibo.it Several key design principles have emerged from these studies:

Privileged Scaffold : The five-membered pyrrolidine ring is considered a "privileged motif" in aminocatalysis due to its unique conformational properties that enable effective stereocontrol. beilstein-journals.org

Steric Shielding : Introducing bulky substituents, often at the C2 position of the pyrrolidine ring, creates a sterically demanding environment. beilstein-journals.org This steric hindrance helps to control the trajectory of the incoming substrate, forcing the reaction to proceed through a specific, lower-energy transition state and thus enhancing enantioselectivity. nih.gov

Bifunctionality and Hydrogen Bonding : The most effective catalysts are often bifunctional. In addition to the nucleophilicity-enhancing secondary amine, they incorporate a second functional group capable of hydrogen bonding. nih.gov Groups such as amides, sulfonamides, ureas, or hydroxyls can interact with and activate the electrophilic substrate (e.g., the nitro group in a nitroolefin or the carbonyl group in an aldehyde). mdpi.comnih.gov This dual activation locks the conformation of the transition state, leading to higher levels of stereoselectivity. nih.gov

Modulation of Physicochemical Properties : The structure of the catalyst can be tuned to alter properties like solubility. For example, replacing the polar carboxylic acid group of proline with other bioisosteric groups, such as an oxadiazolone ring, can improve solubility in various organic solvents, broadening the catalyst's applicability. tandfonline.com

Introduction of Additional Stereocenters : Adding more chiral centers to the catalyst scaffold can create a more complex and defined chiral pocket, which can lead to improved stereochemical control. nih.gov

These design principles allow chemists to fine-tune the catalyst structure for specific transformations, adapting them for use with less reactive or more complex substrates. unibo.it

Development of Chemical Libraries for High-Throughput Screening in Synthesis

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical probe development, relying on the screening of large, diverse collections of compounds. researchgate.net The quality and diversity of these screening libraries are critical factors for success. researchgate.net

A molecule like 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde represents a valuable scaffold for the development of chemical libraries for HTS. Its utility stems from the presence of multiple, distinct functional groups that can serve as handles for diversification:

The Aldehyde Group : Can undergo a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and the formation of imines or oximes, allowing for the introduction of a vast array of substituents.

The Nitro Group : Can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization (e.g., Sandmeyer reactions).

The Aromatic Ring : Can be subjected to further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

By systematically reacting these functional handles, a single scaffold like 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde can be used to generate a focused library of hundreds or thousands of related but structurally distinct molecules. In designing such libraries, care is taken to ensure the products possess "drug-like" properties, often adhering to guidelines like Lipinski's Rule of Five, and to filter out compounds with reactive or unstable functionalities that could interfere with screening assays. ku.edu This approach allows for the efficient exploration of the chemical space around a core structure, increasing the probability of identifying hit compounds with desired biological activity. ku.edu

Design and Synthesis of Functionalized Derivatives and Structural Analogs of 2 Nitro 5 Pyrrolidin 1 Yl Benzaldehyde

Systematic Modification of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a common motif in many biologically active compounds, offers numerous avenues for structural modification. wikipedia.org Systematic alteration of this saturated heterocycle within the 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde framework can significantly influence the molecule's steric and electronic properties. Strategies for these modifications can be broadly categorized into the introduction of substituents on the pyrrolidine ring itself and the synthesis of analogs with different ring sizes or heteroatoms.

One primary approach involves the use of substituted pyrrolidines in the initial synthesis. For instance, commercially available or synthetically prepared 2-methylpyrrolidine, 3-hydroxypyrrolidine, or pyrrolidine-2-carboxylic acid esters can be reacted with a suitable 5-fluoro-2-nitrobenzaldehyde (B184836) precursor via nucleophilic aromatic substitution to yield the corresponding substituted derivatives. This method allows for the direct incorporation of desired functional groups.

Another strategy involves the post-synthetic modification of the existing pyrrolidine ring. While challenging due to the stability of the C-H bonds, recent advances in C-H activation and functionalization could potentially be applied. acs.org For example, directed metalation-lithiation followed by quenching with an electrophile could introduce substituents at the 2-position of the pyrrolidine ring.

Furthermore, expanding the ring to a piperidine (B6355638) or contracting it to an azetidine (B1206935) moiety can be achieved by employing the corresponding cyclic amine in the initial synthetic step. These modifications can profoundly impact the conformational flexibility and basicity of the nitrogen atom, which can be crucial for biological activity.

Table 1: Examples of Pyrrolidine Moiety Modifications

| Starting Material | Reagent | Product | Potential Outcome |

|---|---|---|---|

| 5-Fluoro-2-nitrobenzaldehyde | (R)-2-Methylpyrrolidine | (R)-2-Nitro-5-(2-methylpyrrolidin-1-yl)benzaldehyde | Introduction of a chiral center and steric bulk |

| 5-Fluoro-2-nitrobenzaldehyde | 3-Hydroxypyrrolidine | 5-(3-Hydroxypyrrolidin-1-yl)-2-nitrobenzaldehyde | Incorporation of a hydrogen bond donor/acceptor |

Derivatization at the Benzaldehyde (B42025) Functionality

The aldehyde group is a highly versatile functional handle for a wide range of chemical transformations. researchgate.net In the context of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde, this functionality can be readily derivatized to introduce new structural motifs and explore different chemical properties.

Standard carbonyl chemistry provides a plethora of options for derivatization. For instance, condensation reactions with primary amines or hydrazines can yield imines and hydrazones, respectively. ontosight.ai These reactions are typically straightforward and can be used to append a wide variety of substituents. Similarly, the Wittig reaction and its variants allow for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds with control over stereochemistry.

Reductive amination, a cornerstone of medicinal chemistry, can be employed to convert the aldehyde into a secondary or tertiary amine. This involves the initial formation of an imine, which is then reduced in situ, often using reagents like sodium triacetoxyborohydride. This one-pot procedure is highly efficient for creating new C-N bonds.

The aldehyde can also be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid can then be further functionalized, for example, by forming amides or esters. Conversely, reduction of the aldehyde to a primary alcohol can be achieved with reducing agents like sodium borohydride, providing another point for further derivatization.

Table 2: Derivatization Reactions at the Benzaldehyde Functionality

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Imine Formation | Primary Amine (e.g., Aniline) | Imine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Reductive Amination | Secondary Amine, NaBH(OAc)₃ | Tertiary Amine |

| Oxidation | KMnO₄ | Carboxylic Acid |

Strategies for Introducing and Modifying Substituents on the Aromatic Ring

The substitution pattern on the aromatic ring plays a critical role in modulating the electronic and steric properties of the molecule. The existing nitro and pyrrolidinyl groups on the 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde scaffold direct further substitution to specific positions. The powerful electron-donating pyrrolidinyl group is an ortho-, para-director, while the electron-withdrawing nitro and aldehyde groups are meta-directors.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, would likely be directed to the positions activated by the pyrrolidinyl group and not deactivated by the other substituents. For instance, bromination would be expected to occur at the position ortho to the pyrrolidinyl group.

Nucleophilic aromatic substitution (SNAr) offers another powerful strategy. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While the pyrrolidinyl group is not a typical leaving group, it is conceivable that under harsh conditions or with a suitably activated precursor (e.g., a fluoro group at the 5-position), other nucleophiles could be introduced.

A more versatile approach involves the synthesis of derivatives from already substituted starting materials. For example, starting with a 4-chloro-5-fluoro-2-nitrobenzaldehyde (B3187982) would allow for the sequential and regioselective introduction of the pyrrolidinyl group and another nucleophile.

Synthesis of Structurally Related Nitrobenzaldehydes and Pyrrolidine Compounds

The synthesis of isomers and structurally related analogs is crucial for establishing structure-activity relationships. For 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde, this involves synthesizing isomers with different substitution patterns on the aromatic ring, as well as related compounds where the core moieties are altered.

The synthesis of an isomer such as 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde would likely start from 3-fluoro-4-nitrobenzaldehyde, where the fluorine atom is displaced by pyrrolidine in a nucleophilic aromatic substitution reaction. The synthesis of other isomers would follow similar logic, starting from appropriately substituted nitro-halobenzaldehydes. ontosight.ai

Furthermore, the synthesis of related compounds where the benzaldehyde is replaced by other functional groups (e.g., a ketone or a nitrile) can provide valuable insights. For instance, 1-(2-Nitro-5-(pyrrolidin-1-yl)phenyl)ethan-1-one has been reported, showcasing the feasibility of incorporating a ketone functionality. chemscene.com

The synthesis of compounds with different heterocyclic rings in place of pyrrolidine, such as piperidine or morpholine, can also be readily achieved by using the corresponding cyclic amine in the initial synthetic steps. These analogs can help probe the importance of the size, shape, and hydrogen-bonding capacity of the heterocyclic moiety.

Exploration of New Chemical Space through Analog Design

The design of novel analogs of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde aims to explore new chemical space and potentially discover compounds with improved properties. This can be achieved through several strategies, including isosteric and bioisosteric replacements, scaffold hopping, and fragment-based design.

Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. For example, the nitro group could be replaced with a cyano or a trifluoromethyl group to modulate the electron-withdrawing strength and lipophilicity. The aldehyde could be replaced with a nitrile or a ketone.

Bioisosteric replacement is a common strategy in medicinal chemistry where a functional group is replaced by another that retains the desired biological activity. For the pyrrolidine ring, bioisosteres could include other five-membered heterocycles like thiazolidine (B150603) or oxazolidine.

Scaffold hopping involves replacing the core benzaldehyde scaffold with a different aromatic or heteroaromatic ring system while retaining the key pharmacophoric features (the nitro and pyrrolidinyl substituents). This can lead to the discovery of completely new chemical classes with similar biological profiles.

Fragment-based design could involve combining the 2-nitro-5-(pyrrolidin-1-yl)phenyl fragment with a library of other small molecules through the versatile aldehyde functionality. This approach allows for the rapid exploration of a large chemical space to identify promising new compounds.

Through these systematic and creative design strategies, the 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde scaffold can serve as a valuable starting point for the development of new functional molecules with diverse applications.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde?

Answer: A widely reported method involves nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitrobenzaldehyde with pyrrolidine. Key steps include:

- Reagents : 2-Fluoro-5-nitrobenzaldehyde, pyrrolidine, potassium carbonate (K₂CO₃), DMF as solvent.

- Conditions : Heating at 150°C for 20 hours under reflux.

- Workup : Extraction with ethyl acetate, washing with NH₄Cl solution, drying over MgSO₄, and solvent removal .

Table 1 : Synthesis Optimization Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 150°C | |

| Reaction Time | 20 h | |

| Solvent | DMF |

Q. How is the compound characterized post-synthesis?

Answer:

- 1H NMR : Key peaks include δ 10.01 (s, CHO), aromatic protons at δ 7.61–6.75, and pyrrolidine protons at δ 3.30–1.96 .

- Elemental Analysis : Nitrogen content (~7.5%) aligns with theoretical values (C₁₁H₁₃N₂O₃) .

- TLC : Used to monitor reaction progress (Rf comparison with starting material) .

Q. What safety precautions are required when handling this compound?

Answer:

- PPE : Full protective clothing, P95 respirator for particulates, and chemical-resistant gloves .

- Storage : Dry, ventilated areas in sealed containers to avoid moisture or light exposure .

- Spill Management : Absorb with inert material, avoid drainage contamination .

Advanced Research Questions

Q. How can conflicting data on nitro group reduction efficiency be resolved?

Answer: Discrepancies in nitro-to-amine reduction (e.g., Fe/HCl vs. catalytic hydrogenation) arise from:

- Reaction Medium : Fe/HCl in acetic acid/ethanol/water yields 57% of amine product, but side reactions (e.g., over-reduction) may occur .

- Catalyst Sensitivity : Hydrogenation requires careful control of Pd/C catalyst loading and H₂ pressure to avoid dehalogenation .

Table 2 : Reduction Method Comparison

| Method | Yield | By-products | Reference |

|---|---|---|---|

| Fe/HCl | 57% | Partial dehalogenation | |

| H₂/Pd-C | ~70% | Minimal |

Q. What computational models predict reaction pathways for nitro-substituted benzaldehydes?

Answer:

- Kinetic Modeling : Equations 8.26–8.28 predict benzaldehyde consumption rates in nitration reactions. Validation against experimental data (Fig. 8.21–8.24) shows alignment under heterogeneous liquid-liquid conditions .

- UNIFAC Group Contribution : Predicts thermodynamic properties (e.g., activity coefficients) for solvent optimization in multi-step syntheses .

Q. How does steric hindrance from the pyrrolidine group affect reactivity?

Answer: The pyrrolidine ring introduces steric and electronic effects:

- NMR Evidence : Pyrrolidine protons (δ 3.30–1.96) indicate restricted rotation, stabilizing the aldehyde group’s conformation .

- Reactivity : Reduced electrophilicity at the aldehyde position due to electron-donating pyrrolidine, necessitating harsher conditions for subsequent reactions (e.g., Knoevenagel condensations) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Answer:

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

- Thermal Analysis : DSC/TGA data (e.g., mp 103–106°C) suggest decomposition above 200°C .

- pH Stability : Hydrolysis studies in buffered solutions (pH 1–13) show aldehyde group degradation under strongly acidic/basic conditions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

Answer:

Q. How to address discrepancies in NMR spectral data across publications?

Answer:

- Deuterated Solvent Effects : δ 10.01 (CHO in DMSO-d₆) shifts upfield to δ 9.8 in CDCl₃ due to hydrogen bonding differences .

- Impurity Peaks : Unreacted starting material (δ 7.8–8.2 for nitro groups) may be misattributed if purification is incomplete .

Methodological Best Practices

Q. Validating synthetic routes for reproducibility

Q. Enhancing mechanistic studies

- Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to track substituent effects in SNAr reactions .

- DFT Calculations : Model transition states to explain regioselectivity in nitration or alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.